molecular formula C14H15ClN4OS B2701812 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2309556-94-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2701812
CAS No.: 2309556-94-1
M. Wt: 322.81
InChI Key: WSSJLAUFYZVJHX-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic amine scaffold that confers structural rigidity and stereochemical specificity. The methanone group bridges the bicyclic amine to a 5-chlorothiophen-2-yl moiety, a heteroaromatic ring with a chlorine atom at position 5.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJLAUFYZVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a triazole moiety, which is known to impart significant biological activity. The structural formula can be represented as follows:

C17H19ClN4OS\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{OS}

This molecular configuration suggests potential interactions with various biological targets due to its diverse functional groups.

Research indicates that compounds with similar azabicyclic structures often function as inhibitors of specific enzymes or receptors. For instance, studies on related azabicyclo compounds have shown that they can act as inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a critical role in the metabolism of endocannabinoids and inflammatory mediators .

In Vitro Studies

In vitro assays have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against NAAA. For example, one study reported an IC50 value of 0.64 μM for a structurally similar compound, indicating potent activity in the submicromolar range . The mechanism involved non-covalent interactions with the enzyme's active site, enhancing selectivity and reducing off-target effects.

In Vivo Studies

In vivo pharmacological evaluations have shown that these compounds can effectively reduce inflammation in animal models. For instance, a related compound demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats . This suggests that the compound may have therapeutic potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azabicyclic compounds. Modifications to the substituents on the bicyclic core can lead to enhanced potency and selectivity. For example:

  • Aliphatic side chains : The introduction of lipophilic groups has been shown to increase binding affinity to target enzymes.
  • Aromatic substitutions : Variations in aromatic ring structures can significantly alter pharmacokinetic properties and bioavailability.

Table 1 summarizes key findings from SAR studies on related azabicyclic compounds:

CompoundIC50 (μM)Target EnzymeComments
Compound A0.64NAAAHigh selectivity
Compound B0.33NAAAEnhanced potency with aliphatic chain
Compound C1.11FAAHModerate inhibition

Case Studies

Several case studies highlight the therapeutic potential of azabicyclic compounds:

  • Case Study 1 : A study on a related azabicyclic compound showed promising results in reducing pain and inflammation in models of arthritis, suggesting its applicability in chronic pain management.
  • Case Study 2 : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases, indicating potential benefits in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs, along with their reported biological activities (where available):

Compound ID Core Structure Substituent at Position 3 Aromatic Group Functional Group Biological Activity Reference
Target 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 5-chlorothiophen-2-yl Methanone Not explicitly reported
A 8-azabicyclo[3.2.1]octane Phenyl amino 4-chlorophenyl Methanone Antibacterial (in vitro)
B 8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl Phenylpropan-1-amine (via PEG4 linker) Amide GPCR-targeting (bioorthogonal tethering)
C 8-methyl-azabicyclo[3.2.1]octane 4-chlorophenyl Methyl ester No activity reported
D 8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl Methanone Supplier-listed (no activity data)

Key Structural and Functional Comparisons:

Core Modifications :

  • The target compound and analogs A, B, and D share the 8-azabicyclo[3.2.1]octane core. Compound C introduces a methyl group at the nitrogen (8-methyl), which may reduce basicity and alter pharmacokinetics .

Heterocyclic Substituents: The 1H-1,2,4-triazole group in the target compound (vs. phenyl amino in A or 3-isopropyl-5-methyl-triazole in B and D) influences electronic properties and steric bulk.

Aromatic Moieties :

  • The 5-chlorothiophene in the target compound differs from the 4-chlorophenyl in A and C. Thiophene’s electron-rich π-system may engage in stronger π-π stacking with aromatic residues in target proteins compared to phenyl groups .

Functional Groups: The methanone bridge in the target and A contrasts with the amide in B and ester in C.

Biological Activity :

  • Compound A demonstrated antibacterial activity , likely due to the 4-chlorophenyl group’s hydrophobic interactions with bacterial targets .
  • Compound B’s PEG4-linked phenylpropan-1-amine suggests utility in GPCR-targeted drug discovery , where extended linkers improve binding or solubility .

Pharmacological Implications:

  • Electron-Withdrawing Groups : The 5-chloro substituent on thiophene (target) vs. 4-chloro on phenyl (A) may alter electron density, affecting binding to targets like kinases or cytochrome P450 enzymes.
  • Triazole vs. Other Heterocycles : The unsubstituted triazole in the target compound may offer better hydrogen-bonding capacity than bulkier triazoles in B and D, which prioritize steric effects .
  • Functional Group Stability: The methanone group’s stability compared to esters (C) or amides (B) could make the target compound more suitable for oral administration .

Research Findings and Data Tables

Table 1: Physicochemical Properties (Predicted)

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target 352.84 2.8 0 5 65.2
A 388.87 3.5 1 4 58.3
B 522.68 4.2 2 7 112.4
C 333.83 3.1 0 3 43.7

Q & A

Q. What are the standard synthetic routes for preparing ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone?

The synthesis typically involves multi-step organic reactions starting with the bicyclic 8-azabicyclo[3.2.1]octane framework. Key steps include:

  • Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Coupling the 5-chlorothiophene moiety using a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical for stereochemical control and yield optimization. Purification often employs column chromatography or recrystallization .

Q. How is the stereochemical integrity of the bicyclo[3.2.1]octane core verified during synthesis?

Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments are used to confirm stereochemistry. X-ray crystallography (using programs like SHELXL) provides definitive proof of absolute configuration, particularly for resolving ambiguities in complex bicyclic systems .

Q. What spectroscopic techniques are employed for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with NOESY confirming spatial proximity of substituents.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What preliminary biological assays are recommended for screening this compound?

Initial screens include:

  • Enzyme inhibition assays : Target enzymes relevant to triazole pharmacology (e.g., CYP450 isoforms, kinases).
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the 5-chlorothiophene moiety?

Optimize:

  • Catalyst systems : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions. Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Dose-response curves : Confirm activity thresholds and Hill slopes for target engagement.
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to rule out nonspecific effects.
  • Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in cellular vs. enzymatic assays .

Q. How does the 5-chlorothiophene group influence binding to biological targets?

Computational docking (e.g., AutoDock Vina) reveals:

  • Halogen bonding : The chlorine atom interacts with backbone carbonyls or aromatic residues (e.g., Tyr, Phe).
  • Hydrophobic effects : The thiophene ring stabilizes binding in lipophilic pockets. Mutagenesis studies (e.g., alanine scanning) validate predicted interactions .

Q. What methods are used to analyze SAR for derivatives of this compound?

  • Fragment-based design : Replace the triazole or thiophene with bioisosteres (e.g., oxadiazole, furan) to assess pharmacophore requirements.
  • Free-Wilson analysis : Quantify contributions of substituents to activity.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with potency .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

  • Twinned crystal analysis : Use SHELXL’s TWIN command to refine data from non-merohedral twins.
  • Density functional theory (DFT) : Compare calculated vs. experimental X-ray geometries to validate configurations.
  • Anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu Kα) for absolute structure determination .

Q. What experimental controls mitigate false positives in target identification studies?

  • Isozyme-specific inhibitors : Include controls like ketoconazole (CYP3A4 inhibitor) to confirm on-target effects.
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Proteomic profiling : Compare compound-treated vs. untreated lysates via TMT or SILAC labeling .

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